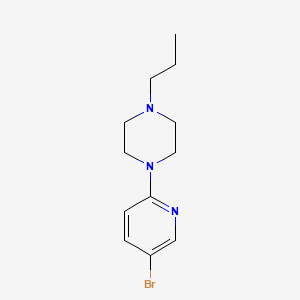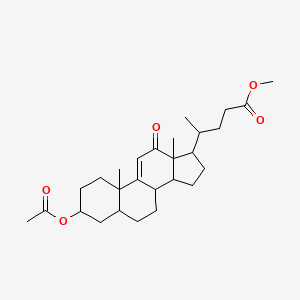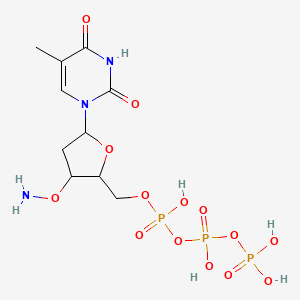
1-(5-Bromopyridin-2-yl)-4-propylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromopyridin-2-yl)-4-propylpiperazine is an organic compound that belongs to the class of heterocyclic compounds It features a bromopyridine moiety attached to a piperazine ring, which is further substituted with a propyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-4-propylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 4-propylpiperazine.
Reaction Conditions: The reaction is carried out in a suitable solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts and Reagents: Common reagents include base catalysts like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions: 1-(5-Bromopyridin-2-yl)-4-propylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperazine derivatives.
科学的研究の応用
1-(5-Bromopyridin-2-yl)-4-propylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in the study of receptor-ligand interactions and enzyme inhibition.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-propylpiperazine involves its interaction with specific molecular targets such as receptors or enzymes. The bromopyridine moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target proteins. These interactions modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol
- 5-Bromopyridin-2-yl)methanamine
Uniqueness: 1-(5-Bromopyridin-2-yl)-4-propylpiperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
特性
分子式 |
C12H18BrN3 |
|---|---|
分子量 |
284.20 g/mol |
IUPAC名 |
1-(5-bromopyridin-2-yl)-4-propylpiperazine |
InChI |
InChI=1S/C12H18BrN3/c1-2-5-15-6-8-16(9-7-15)12-4-3-11(13)10-14-12/h3-4,10H,2,5-9H2,1H3 |
InChIキー |
DAYBJMBSDVBRCJ-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCN(CC1)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)






![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)


![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)


